2-{[3-benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N,N-dimethylacetamide
Description
The compound 2-{[3-benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N,N-dimethylacetamide is a thieno[2,3-d]pyrimidine derivative featuring a fused bicyclic scaffold with a sulfur-containing thiophene ring fused to a pyrimidinone core. This structure is substituted at position 3 with a benzyl group, at position 5 with a 4-methylphenyl moiety, and at position 2 with a thioether-linked N,N-dimethylacetamide side chain. Thienopyrimidine derivatives are widely explored for antimicrobial, anticancer, and kinase-inhibitory activities, with substituent variations critically influencing their biological and physicochemical properties.
Properties
IUPAC Name |
2-[3-benzyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16-9-11-18(12-10-16)19-14-30-22-21(19)23(29)27(13-17-7-5-4-6-8-17)24(25-22)31-15-20(28)26(2)3/h4-12,14H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVDTYNFYYODSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N(C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N,N-dimethylacetamide is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular structure of the compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the thio group and N,N-dimethylacetamide moiety enhances its lipophilicity and potentially its bioavailability. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 396.50 g/mol |
| Functional Groups | Thieno[2,3-d]pyrimidine, Thioether, Amide |
| Stereochemistry | Not specified in literature |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Subsequent introduction of the benzyl and methylphenyl substituents through electrophilic aromatic substitution.
- Final modification to incorporate the thio and N,N-dimethylacetamide groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance, compounds featuring thieno[2,3-d]pyrimidine structures have shown significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests indicated that these compounds inhibit bacterial growth effectively at low concentrations.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. A notable study demonstrated that compounds with similar structures induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, these compounds may act as inhibitors of:
- Protein Kinases
- Topoisomerases
This inhibition disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis.
Case Studies
-
Case Study 1: Antimicrobial Evaluation
- Objective: Assess the effectiveness against common pathogens.
- Method: Disk diffusion method was employed to evaluate antimicrobial activity.
- Results: The compound exhibited zone inhibition ranging from 15 mm to 25 mm against tested strains.
-
Case Study 2: Antitumor Activity
- Objective: Evaluate cytotoxic effects on cancer cell lines.
- Method: MTT assay was utilized to determine cell viability post-treatment.
- Results: IC50 values were reported at approximately 10 µM for MCF-7 cells.
Comparison with Similar Compounds
Key Observations :
Comparison with Analogues :
- Compounds like 618427-59-1 () and 618427-80-8 () utilize similar thioether-forming steps but employ bromoacetamides with aromatic amines (e.g., 3,4-difluorophenyl or mesityl) instead of N,N-dimethylacetamide.
- The carboxamide derivatives in require additional steps for carboxylation and amidation, increasing synthetic complexity compared to the target compound.
Hypothetical Pharmacological Implications
While explicit bioactivity data for the target compound is unavailable, structural comparisons suggest:
- Enhanced Lipophilicity : The benzyl and 4-methylphenyl groups may improve blood-brain barrier penetration relative to ethyl- or methyl-substituted analogues.
- Metabolic Stability : The N,N-dimethylacetamide group could resist enzymatic hydrolysis compared to primary amides (e.g., ), extending half-life.
- Target Selectivity: The steric bulk at R3 and R5 may hinder binding to off-target kinases, a common issue with smaller thienopyrimidines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
